molecular formula C19H19N5O3S2 B12185201 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide

Cat. No.: B12185201
M. Wt: 429.5 g/mol
InChI Key: FUKUMLIHQJQQHA-UHFFFAOYSA-N
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Description

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide is a complex organic compound that features both benzothiadiazole and indole moieties. These structural components are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a wide range of reactions and applications, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the benzothiadiazole and indole intermediates. The benzothiadiazole moiety can be synthesized through the reaction of 4-amino-2,1,3-benzothiadiazole with sulfonyl chloride under basic conditions . The indole component is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Scientific Research Applications

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety acts as an electron acceptor, while the indole component can participate in various binding interactions with proteins and enzymes . These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: Similar in structure but with different functional groups, leading to distinct photophysical properties.

    (2S)-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide: Shares the benzothiadiazole moiety but differs in the indole component, resulting in different biological activities.

Uniqueness

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide is unique due to its combination of benzothiadiazole and indole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to similar compounds.

Properties

Molecular Formula

C19H19N5O3S2

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C19H19N5O3S2/c25-18(9-8-13-12-21-15-5-2-1-4-14(13)15)20-10-11-22-29(26,27)17-7-3-6-16-19(17)24-28-23-16/h1-7,12,21-22H,8-11H2,(H,20,25)

InChI Key

FUKUMLIHQJQQHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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